molecular formula C16H16ClFN2O B4560170 1-[1-(4-Chlorophenyl)propyl]-3-(3-fluorophenyl)urea

1-[1-(4-Chlorophenyl)propyl]-3-(3-fluorophenyl)urea

Cat. No.: B4560170
M. Wt: 306.76 g/mol
InChI Key: HPACSPFWSMJSBE-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)propyl]-3-(3-fluorophenyl)urea is an organic compound with the molecular formula C13H10ClFN2O This compound is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to a urea moiety

Scientific Research Applications

1-[1-(4-Chlorophenyl)propyl]-3-(3-fluorophenyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1-[1-(4-Chlorophenyl)propyl]-3-(3-fluorophenyl)urea typically involves the reaction of 4-chlorophenylpropylamine with 3-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-[1-(4-Chlorophenyl)propyl]-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)propyl]-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[1-(4-Chlorophenyl)propyl]-3-(3-fluorophenyl)urea can be compared with other similar compounds, such as:

  • 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea
  • 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea
  • 1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea

These compounds share structural similarities but differ in the position of the chlorine and fluorine substituents on the aromatic rings. The unique arrangement of these substituents in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-[1-(4-chlorophenyl)propyl]-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O/c1-2-15(11-6-8-12(17)9-7-11)20-16(21)19-14-5-3-4-13(18)10-14/h3-10,15H,2H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPACSPFWSMJSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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